4-{3-[(5Z)-5-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]PROPANAMIDO}BENZOIC ACID
CAS No.:
Cat. No.: VC13265795
Molecular Formula: C22H20N2O6S2
Molecular Weight: 472.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H20N2O6S2 |
|---|---|
| Molecular Weight | 472.5 g/mol |
| IUPAC Name | 4-[3-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoylamino]benzoic acid |
| Standard InChI | InChI=1S/C22H20N2O6S2/c1-29-16-8-3-13(11-17(16)30-2)12-18-20(26)24(22(31)32-18)10-9-19(25)23-15-6-4-14(5-7-15)21(27)28/h3-8,11-12H,9-10H2,1-2H3,(H,23,25)(H,27,28)/b18-12- |
| Standard InChI Key | SXQHJEJEQMJASD-PDGQHHTCSA-N |
| Isomeric SMILES | COC1=C(C=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCC(=O)NC3=CC=C(C=C3)C(=O)O)OC |
| SMILES | COC1=C(C=C(C=C1)C=C2C(=O)N(C(=S)S2)CCC(=O)NC3=CC=C(C=C3)C(=O)O)OC |
| Canonical SMILES | COC1=C(C=C(C=C1)C=C2C(=O)N(C(=S)S2)CCC(=O)NC3=CC=C(C=C3)C(=O)O)OC |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s IUPAC name, 4-[3-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoylamino]benzoic acid, reflects its intricate architecture . Key features include:
-
A thiazolidinone ring (4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl) providing hydrogen-bonding and electrophilic sites.
-
A Z-configured dimethoxyphenylmethylidene group at position 5, enabling π-π stacking with biological targets.
-
A propanamide linker connecting the thiazolidinone to a para-substituted benzoic acid, enhancing solubility and target affinity.
Table 1: Fundamental Molecular Properties
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data confirm the compound’s structure. The NMR spectrum reveals:
-
Aromatic proton resonances at δ 6.8–7.8 ppm for the dimethoxyphenyl and benzoic acid groups.
-
Methoxy singlet peaks at δ 3.8–3.9 ppm.
-
Thiazolidinone carbonyl (C=O) at δ 170–175 ppm in NMR.
Synthesis and Optimization
Synthetic Pathways
The synthesis involves a multi-step protocol:
-
Condensation: 3,4-Dimethoxybenzaldehyde reacts with thiosemicarbazide to form a thiosemicarbazone intermediate.
-
Cyclization: The intermediate undergoes cyclization with mercaptoacetic acid to yield the thiazolidinone core.
-
Amidation: Coupling with 4-aminobenzoic acid via propanoyl chloride completes the structure .
Table 2: Key Reaction Parameters
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Condensation | Ethanol, reflux, 12 hr | 78 |
| Cyclization | p-Toluenesulfonic acid, 80°C | 65 |
| Amidation | DCC/DMAP, THF, rt | 72 |
Purification and Yield Optimization
Chromatographic purification (silica gel, ethyl acetate/hexane) achieves >95% purity. Microwave-assisted synthesis reduces reaction times by 40% without compromising yield.
Biological Activities and Mechanisms
Antiviral Activity Against SARS-CoV-2
Molecular docking studies reveal strong binding to SARS-CoV-2 Mpro (PDB: 6LU7), with a docking score of −8.2 kcal/mol, surpassing reference drugs lopinavir (−7.1 kcal/mol) and ritonavir (−6.8 kcal/mol) . Key interactions:
-
Hydrogen bonds between the benzoic acid group and Glu166.
Immunomodulatory Effects
In autoimmune disease models, the compound inhibits PTPN22 (IC = 5.19 µM), a phosphatase linked to rheumatoid arthritis and type 1 diabetes . This activity correlates with reduced interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) production in murine macrophages .
Table 3: Pharmacological Profile
| Assay | Result | Reference |
|---|---|---|
| SARS-CoV-2 Mpro inhibition | IC = 2.3 µM | |
| PTPN22 inhibition | IC = 5.19 µM | |
| Cytotoxicity (HEK293) | CC > 100 µM |
Computational and Molecular Dynamics Insights
3D-QSAR and CoMFA Models
Comparative Molecular Field Analysis (CoMFA) yields robust predictive models (Q = 0.703, R = 0.998) . Electrostatic and steric field contributions account for 62% and 38% of activity, respectively, highlighting the importance of the thiazolidinone’s sulfhydryl group .
Molecular Dynamics (MD) Simulations
MD trajectories (100 ns) demonstrate stable binding to SARS-CoV-2 Mpro, with root-mean-square deviation (RMSD) < 2.0 Å . The compound maintains hydrogen bonds with Gly143 and Ser144, critical for protease inhibition .
Pharmacokinetics and Toxicity
ADMET Properties
-
Absorption: High Caco-2 permeability (P = 12 × 10 cm/s), suggesting oral bioavailability .
-
Metabolism: Resistant to CYP3A4-mediated oxidation due to electron-withdrawing substituents .
Table 4: ADMET Predictions
| Parameter | Prediction |
|---|---|
| Blood-Brain Barrier | Non-penetrant |
| Hepatotoxicity | Low risk |
| Plasma Protein Binding | 89% |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume